
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as MBMPT, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
科学的研究の応用
Synthesis and Characterization
Thiazole derivatives are synthesized through various chemical reactions, aiming to explore their structural and functional properties. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves the reaction of specific acrylamides with hydrazine hydrate in ethanol, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are characterized using elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, providing insights into their molecular structure and potential bioactivity (Hassan, Hafez, & Osman, 2014).
Biological Activity
The biological activities of thiazole derivatives are of significant interest due to their potential therapeutic applications. For example, thiazole-5-carboxamide derivatives have been studied for their antimicrobial activities, revealing effectiveness against Gram-positive and Gram-negative bacteria. Such compounds are synthesized through specific protocols and subjected to microbial screening to determine their efficacy (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Potential Drug Development
Thiazole derivatives exhibit a range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory properties. This makes them valuable candidates for drug development, as their varied chemical activity can lead to the discovery of new therapeutic agents. The research into these compounds includes exploring their synthesis, characterization, and biological screening to identify promising candidates for further development (Mhaske et al., 2011).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-8-10-16(27-2)11-9-14)28-20(22-13)24-19(26)23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGWBBFYRLKILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

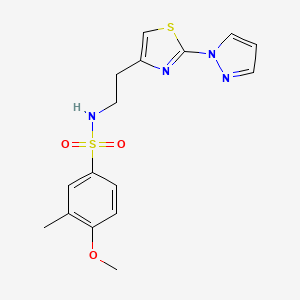
![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)


methane](/img/structure/B2640224.png)

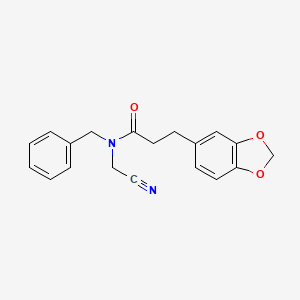


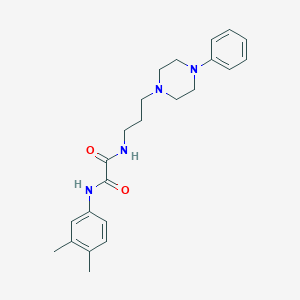
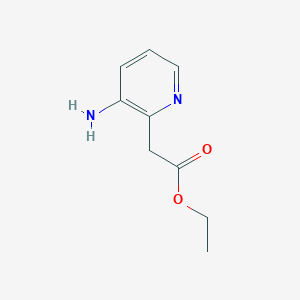
![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
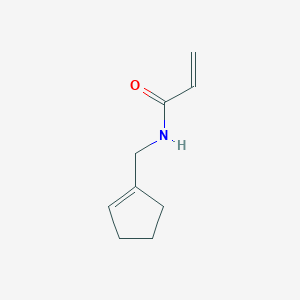
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)